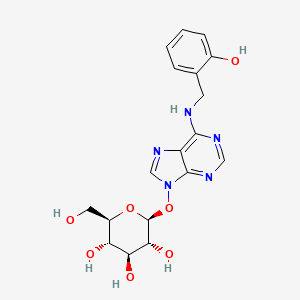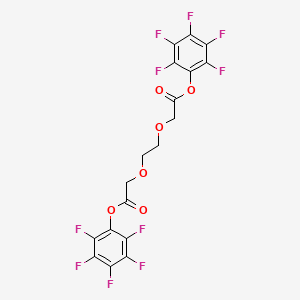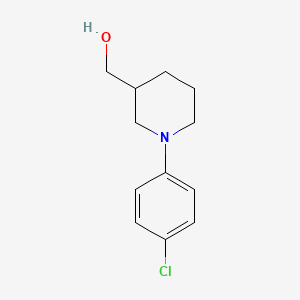
D-Cysteinhydrochlorid-Monohydrat
Übersicht
Beschreibung
D-Cysteine hydrochloride monohydrate is a chemical compound with the linear formula HSCH2CH (NH2)COOH · HCl · H2O . It is the enantiomer of L-Cysteine and is not typically found in natural systems . It is typically used as a reagent for more complicated biological molecules like N-acetyl derivatives for inhibiting cell apoptosis .
Molecular Structure Analysis
The molecular structure of D-Cysteine hydrochloride monohydrate is represented by the linear formula HSCH2CH (NH2)COOH · HCl · H2O . The molecular weight of this compound is 175.63 .Chemical Reactions Analysis
While specific chemical reactions involving D-Cysteine hydrochloride monohydrate are not detailed in the search results, it is known that cysteine, in general, undergoes a variety of reactions due to its multifunctional nature .Physical And Chemical Properties Analysis
D-Cysteine hydrochloride monohydrate has a molecular weight of 175.64 g/mol . It has 5 hydrogen bond donor counts and 5 hydrogen bond acceptor counts . The exact mass of D-Cysteine hydrochloride monohydrate is 175.0069920 g/mol .Wissenschaftliche Forschungsanwendungen
Anwendung in der Photokatalyse
D-Cysteinhydrochlorid-Monohydrat wird zur Funktionalisierung von Quantenpunkten (QDs) für Anwendungen in der Photokatalyse eingesetzt. Dieser Prozess ist essenziell für die Entwicklung effizienter und nachhaltiger photokatalytischer Systeme, die zur Nutzung von Sonnenenergie für chemische Transformationen eingesetzt werden .
Anwendung in der Zellkultur
In der Zellkultur dient D-Cystein als Reagenz für komplexere biologische Moleküle, wie z. B. N-Acetylderivate, die an der Hemmung der Zell-Apoptose beteiligt sind. Es wird auch als Metabolit eingesetzt, der von Enzymen nicht so leicht umgewandelt wird wie sein häufigeres Enantiomer L-Cystein .
Anwendung in der Redoxbiologie
D-Cystein spielt eine bedeutende Rolle in der Redoxbiologie. Als schwefelhaltige, nicht-essentielle Aminosäure wird es zu Cystin oxidiert, das an verschiedenen Redoxreaktionen in biologischen Systemen beteiligt ist .
Wirkmechanismus
Target of Action
D-Cysteine hydrochloride monohydrate primarily targets Carboxypeptidase A1 . Carboxypeptidase A1 is a metalloproteinase that assists in protein digestion by cleaving the C-terminal amino acid residues, and it plays a crucial role in the digestive system .
Mode of Action
D-Cysteine is a thiol-containing non-essential amino acid . It interacts with its target by participating in redox reactions, exhibiting antioxidant properties . The thiol group in D-Cysteine is capable of undergoing oxidation to form cystine , which is a crucial process in many biochemical reactions.
Biochemical Pathways
It is known that cysteine, in general, plays a significant role in the formation of disulfide bonds in proteins through the oxidation of its sulfhydryl group . These disulfide bonds are critical for maintaining the structural integrity and function of many proteins.
Result of Action
D-cysteine has been used as a reagent for more complicated biological molecules like n-acetyl derivatives for inhibiting cell apoptosis . This suggests that D-Cysteine may have potential roles in regulating cell survival and death.
Safety and Hazards
Zukünftige Richtungen
While specific future directions for D-Cysteine hydrochloride monohydrate are not detailed in the search results, it is known that D-Cysteine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) . This suggests potential applications in microbial platforms for the production of high-value compounds from CO2 and inexpensive energy sources .
Biochemische Analyse
Biochemical Properties
D-Cysteine hydrochloride monohydrate plays a significant role in biochemical reactions due to its thiol group, which participates in redox reactions. It acts as a reducing agent and a nucleophile. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it serves as a precursor to glutathione, a potent cellular antioxidant, and contributes to the formation of disulfide bonds that stabilize protein structures . Additionally, D-Cysteine hydrochloride monohydrate is involved in the modulation of metabolism for growth, reproduction, and immunity .
Cellular Effects
D-Cysteine hydrochloride monohydrate influences various cellular processes. It has been shown to activate chaperone-mediated autophagy in cerebellar Purkinje cells via the generation of hydrogen sulfide and Nrf2 activation . This activation leads to increased antioxidative activity and protection of cells from toxic stimuli. Furthermore, D-Cysteine hydrochloride monohydrate affects cell signaling pathways, gene expression, and cellular metabolism by participating in redox reactions and serving as a precursor to important biomolecules like glutathione .
Molecular Mechanism
At the molecular level, D-Cysteine hydrochloride monohydrate exerts its effects through several mechanisms. It acts as a reducing agent and a nucleophile in redox reactions, contributing to the formation of disulfide bonds in proteins . Additionally, it is metabolized by D-amino acid oxidase, leading to the generation of hydrogen sulfide, which activates Nrf2 and enhances chaperone-mediated autophagy . This process involves binding interactions with biomolecules and changes in gene expression that promote cellular protection and antioxidative activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-Cysteine hydrochloride monohydrate change over time. The compound is stable under standard storage conditions, but its activity may degrade over extended periods . Long-term treatment with D-Cysteine hydrochloride monohydrate has been shown to increase the amounts of Nrf2 and LAMP2A, a CMA-related protein, in the mouse cerebellum . These changes indicate that the compound has lasting effects on cellular function and antioxidative activity.
Dosage Effects in Animal Models
The effects of D-Cysteine hydrochloride monohydrate vary with different dosages in animal models. At lower doses, it has been shown to activate chaperone-mediated autophagy and enhance antioxidative activity . At higher doses, there may be toxic or adverse effects, although specific studies on the toxicity of D-Cysteine hydrochloride monohydrate are limited . It is essential to determine the appropriate dosage to balance its beneficial effects with potential risks.
Metabolic Pathways
D-Cysteine hydrochloride monohydrate is involved in several metabolic pathways. It is metabolized by D-amino acid oxidase, leading to the generation of hydrogen sulfide, which plays a role in cellular signaling and protection . Additionally, it serves as a precursor to glutathione, a critical antioxidant in cellular metabolism . These metabolic pathways highlight the compound’s role in maintaining cellular redox balance and protecting cells from oxidative stress.
Transport and Distribution
Within cells and tissues, D-Cysteine hydrochloride monohydrate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall activity and function.
Subcellular Localization
D-Cysteine hydrochloride monohydrate is localized in specific subcellular compartments, where it exerts its effects. It is directed to these compartments through targeting signals and post-translational modifications . The compound’s activity and function are influenced by its subcellular localization, which determines its interactions with other biomolecules and its role in cellular processes.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJRTFXNRTXDIP-YBBRRFGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)S.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of D-Cysteine Hydrochloride Monohydrate in pharmaceutical manufacturing?
A1: D-Cysteine Hydrochloride Monohydrate is a crucial chiral building block in the production of Cefminox Sodium, a third-generation cephalosporin antibiotic. [] This compound serves as a key intermediate in the multi-step synthesis of Cefminox Sodium.
Q2: Can you describe the process by which D-Cysteine Hydrochloride Monohydrate is produced according to the research?
A2: The research outlines a process starting with L-Cysteine Hydrochloride Monohydrate. This readily available starting material undergoes racemization, a chemical process converting it into a mixture of both L and D enantiomers. This mixture then goes through a carefully controlled precipitation and separation procedure to isolate and purify the desired D-Cysteine Hydrochloride Monohydrate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)









